Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)
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Overview
Description
Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI) is a complex heterocyclic compound that belongs to the class of thieno-oxazepines. This compound is characterized by a fused ring system that includes a thiophene ring and an oxazepine ring. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-F]-1,4-oxazepin-5-amine involves multiple steps, starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The oxazepine ring is typically formed through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of thieno[2,3-F]-1,4-oxazepin-5-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-F]-1,4-oxazepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Thieno[2,3-F]-1,4-oxazepin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and organic semiconductors
Mechanism of Action
The mechanism of action of thieno[2,3-F]-1,4-oxazepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thiophene-based compound with diverse biological activities.
Thieno[3,4-b]pyridine: Known for its potential in medicinal chemistry and material science.
Uniqueness
Thieno[2,3-F]-1,4-oxazepin-5-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H14N2OS |
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Molecular Weight |
210.30 g/mol |
IUPAC Name |
(2S,3R)-3-ethyl-2-methyl-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine |
InChI |
InChI=1S/C10H14N2OS/c1-3-7-6(2)13-8-4-5-14-9(8)10(11)12-7/h4-7H,3H2,1-2H3,(H2,11,12)/t6-,7+/m0/s1 |
InChI Key |
ZLRUVIWRLAACGF-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](OC2=C(C(=N1)N)SC=C2)C |
Canonical SMILES |
CCC1C(OC2=C(C(=N1)N)SC=C2)C |
Origin of Product |
United States |
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